molecular formula C9H18N2O B1519429 1-(4-Aminobutyl)piperidin-2-one CAS No. 1042770-52-4

1-(4-Aminobutyl)piperidin-2-one

Cat. No. B1519429
CAS RN: 1042770-52-4
M. Wt: 170.25 g/mol
InChI Key: ZPIZXCIFIRMHBH-UHFFFAOYSA-N
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Description

“1-(4-Aminobutyl)piperidin-2-one” is a compound with the CAS Number: 1042770-52-4 . It has a molecular weight of 170.25 and its IUPAC name is 1-(4-aminobutyl)-2-piperidinone . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8,10H2 . This indicates that the compound contains 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 170.25 and a molecular formula of C9H18N2O .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

A study focused on characterizing 1-Benzyl-4-(N-Boc-amino)piperidine, an analog of "1-(4-Aminobutyl)piperidin-2-one", through various spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, and NMR. The research highlighted the compound's optimized geometrical parameters and vibrational frequencies, providing insights into its molecular structure and electronic properties. This level of analysis is critical for understanding the potential reactivity and interactions of the compound in various scientific applications (S. Janani et al., 2020).

Anticancer Activity

Another study explored the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, demonstrating their inhibitory activity against estrogen biosynthesis. These compounds showed significant potential as aromatase inhibitors, highlighting their relevance in the treatment of hormone-dependent breast cancer. The findings underscore the therapeutic applications of "this compound" derivatives in oncology (R. Hartmann & C. Batzl, 1986).

Neuropharmacological Modulation

Research into piperine derivatives, which share structural motifs with "this compound", found significant modulatory effects on γ-aminobutyric acid type A receptors (GABAAR). The study identified specific structural elements that enhance the efficiency and potency of these modulators, potentially paving the way for the development of novel anxiolytics and sedatives. This indicates the compound's potential application in designing neuropharmacological agents (Angela Schöffmann et al., 2014).

Synthesis and Drug Development

In drug development, a notable application is the synthesis of novel p38 MAP kinase inhibitors for treating rheumatoid arthritis and psoriasis. A study detailed an innovative synthesis approach that included the use of 4-(N-tert-butylpiperidinyl)magnesium chloride, demonstrating the chemical versatility and applicability of piperidine derivatives in medicinal chemistry (John Y. L. Chung et al., 2006).

Bioavailability Enhancement

Piperine, closely related to "this compound", has been studied for its bioavailability-enhancing properties. It modulates membrane dynamics and enzyme kinetics in the intestine, potentially increasing the absorption and effectiveness of various drugs. This application is crucial for improving the pharmacokinetic profiles of therapeutic compounds, making piperidine derivatives valuable in pharmaceutical sciences (A. Khajuria et al., 2002).

Safety and Hazards

The safety information for 1-(4-Aminobutyl)piperidin-2-one includes hazard statements H314 and H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Future Directions

Piperidines, including 1-(4-Aminobutyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

1-(4-Aminobutyl)piperidin-2-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade into other compounds, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular function or protecting against cellular damage. At high doses, this compound can have toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities. These metabolic pathways are crucial for the compound’s overall biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can influence its biological activity. For instance, its accumulation in certain tissues may enhance its therapeutic effects or contribute to its toxicity .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for its role in cellular processes .

properties

IUPAC Name

1-(4-aminobutyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIZXCIFIRMHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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